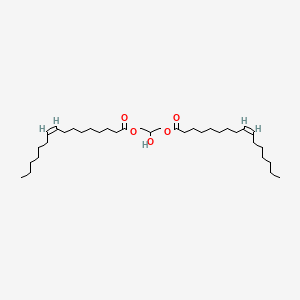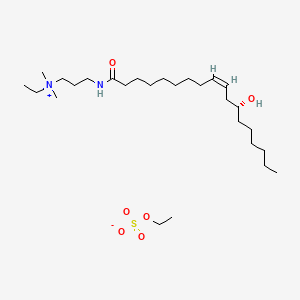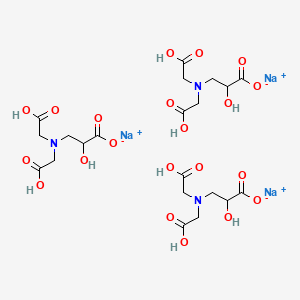![molecular formula C11H20N2O2 B570605 tert-Butyl 1,6-diazaspiro[3.4]octane-1-carboxylate CAS No. 1148044-31-8](/img/structure/B570605.png)
tert-Butyl 1,6-diazaspiro[3.4]octane-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl 1,6-diazaspiro[3.4]octane-1-carboxylate: is a chemical compound with the molecular formula C11H20N2O2 and a molecular weight of 212.29 g/mol . It is known for its unique spirocyclic structure, which consists of a diazaspiro core fused with an octane ring. This compound is often used in organic synthesis and medicinal chemistry due to its versatile reactivity and stability.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: tert-Butyl 1,6-diazaspiro[3.4]octane-1-carboxylate can be synthesized through various synthetic routes. One common method involves the reaction of this compound with appropriate reagents under controlled conditions. The reaction typically requires a base, such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide or tetrahydrofuran .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch or continuous processes. These methods often utilize automated reactors and precise control of reaction parameters to ensure high yield and purity. The compound is usually purified through techniques such as recrystallization or chromatography .
Analyse Des Réactions Chimiques
Types of Reactions: tert-Butyl 1,6-diazaspiro[3.4]octane-1-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of functional groups within the molecule, such as the tert-butyl and diazaspiro moieties .
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Substitution reactions often require nucleophiles like sodium azide or potassium cyanide in polar aprotic solvents.
Major Products: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Applications De Recherche Scientifique
Chemistry: In chemistry, tert-butyl 1,6-diazaspiro[3.4]octane-1-carboxylate is used as a building block for the synthesis of complex organic molecules. Its spirocyclic structure provides a rigid framework that can enhance the stability and reactivity of target compounds .
Biology: In biological research, this compound is employed in the development of enzyme inhibitors and receptor modulators. Its unique structure allows for selective binding to biological targets, making it valuable in drug discovery and development .
Medicine: In medicinal chemistry, this compound is investigated for its potential therapeutic applications. It serves as a scaffold for designing novel pharmaceuticals with improved efficacy and reduced side effects .
Industry: In the industrial sector, this compound is utilized in the production of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for various applications, including polymer synthesis and material science .
Mécanisme D'action
The mechanism of action of tert-butyl 1,6-diazaspiro[3.4]octane-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s spirocyclic structure allows it to fit into the active sites of these targets, inhibiting their activity or modulating their function. This interaction can lead to various biological effects, depending on the target and the context of the application .
Comparaison Avec Des Composés Similaires
tert-Butyl 1,6-diazaspiro[3.4]octane-1-carboxylate hemioxalate: This compound is a derivative of this compound with an additional oxalate group, which may alter its reactivity and solubility.
tert-Butyl 2,6-diazaspiro[3.4]octane-2-carboxylate: This compound has a similar spirocyclic structure but differs in the position of the carboxylate group, affecting its chemical properties and applications.
Uniqueness: this compound is unique due to its specific spirocyclic structure and the presence of both tert-butyl and diazaspiro moieties. This combination of features provides distinct reactivity and stability, making it a valuable compound in various fields of research and industry .
Propriétés
IUPAC Name |
tert-butyl 1,7-diazaspiro[3.4]octane-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O2/c1-10(2,3)15-9(14)13-7-5-11(13)4-6-12-8-11/h12H,4-8H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJDKDBHLSUSOBW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC12CCNC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10719156 |
Source


|
| Record name | tert-Butyl 1,6-diazaspiro[3.4]octane-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10719156 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1148044-31-8 |
Source


|
| Record name | tert-Butyl 1,6-diazaspiro[3.4]octane-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10719156 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










